molecular formula C14H17NO2 B12436766 2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde

2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde

Cat. No.: B12436766
M. Wt: 231.29 g/mol
InChI Key: KRAHBMOKXRCXDS-UHFFFAOYSA-N
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Description

2-Ethyl-4-(2-oxopiperidin-1-yl)benzaldehyde is a versatile chemical intermediate designed for pharmaceutical research and development. This compound features a benzaldehyde scaffold substituted with a 2-ethyl group and a 2-oxopiperidin-1-yl moiety, a structural feature prevalent in biologically active molecules. The 2-oxopiperidine (2-piperidone) group is a recognized pharmacophore in medicinal chemistry, often utilized to enhance pharmacokinetic properties and binding affinity in drug targets . The aldehyde functional group provides a reactive handle for further synthetic elaboration, making this compound a valuable building block for the synthesis of more complex structures, such as apixaban-related intermediates . Researchers can employ this compound in condensation reactions, as a precursor for heterocyclic synthesis, or in the development of novel therapeutic agents. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-ethyl-4-(2-oxopiperidin-1-yl)benzaldehyde

InChI

InChI=1S/C14H17NO2/c1-2-11-9-13(7-6-12(11)10-16)15-8-4-3-5-14(15)17/h6-7,9-10H,2-5,8H2,1H3

InChI Key

KRAHBMOKXRCXDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)N2CCCCC2=O)C=O

Origin of Product

United States

Preparation Methods

Ullmann-Type Coupling with Piperidin-2-one

Reaction Overview

The Ullmann coupling reaction is a cornerstone for introducing nitrogen-containing heterocycles to aromatic systems. In this method, 4-iodo-2-ethylbenzaldehyde undergoes copper-catalyzed coupling with piperidin-2-one to yield the target compound.

Procedure
  • Substrates :
    • 4-Iodo-2-ethylbenzaldehyde (1.0 eq)
    • Piperidin-2-one (1.2 eq)
    • CuI (10 mol%), K$$2$$CO$$3$$ (2.5 eq)
    • Solvent: DMF or DMSO (anhydrous)
  • Conditions :
    • Temperature: 120–130°C
    • Duration: 12–24 hours under nitrogen.
Yield and Purity
  • Yield : 68–75%
  • Purity : >95% (HPLC)
  • Key Advantage : Scalable to multi-gram quantities with minimal byproducts.

Nucleophilic Aromatic Substitution (NAS)

Mechanism and Optimization

NAS leverages electron-deficient aryl halides for displacement by amines. Here, 4-fluoro-2-ethylbenzaldehyde reacts with piperidin-2-one under basic conditions.

Reaction Parameters
  • Substrates :
    • 4-Fluoro-2-ethylbenzaldehyde (1.0 eq)
    • Piperidin-2-one (1.5 eq)
    • Base: K$$2$$CO$$3$$ or Cs$$2$$CO$$3$$ (3.0 eq)
    • Solvent: DMF or NMP.
  • Conditions :
    • Temperature: 80–90°C
    • Duration: 8–12 hours.
Performance Metrics
  • Yield : 55–62%
  • Challenges : Competing hydrolysis of the aldehyde group necessitates careful moisture control.

Reductive Amination and Cyclization

Two-Step Synthesis

This approach involves reductive amination followed by lactam cyclization:

  • Step 1 : Condensation of 4-amino-2-ethylbenzaldehyde with δ-valerolactam.
  • Step 2 : Acid-catalyzed cyclization to form the 2-oxopiperidinyl moiety.
Experimental Details
  • Step 1 :
    • Solvent: Ethanol, 70°C, 6 hours.
    • Catalyst: p-TsOH (5 mol%).
  • Step 2 :
    • Cyclization: HCl (conc.), reflux, 4 hours.
Outcomes
  • Overall Yield : 50–58%
  • Limitation : Requires intermediate purification, increasing process complexity.

Palladium-Catalyzed Buchwald-Hartwig Amination

Catalytic System

Pd(OAc)$$_2$$/Xantphos facilitates C–N bond formation between 4-bromo-2-ethylbenzaldehyde and piperidin-2-one.

Protocol
  • Catalyst : Pd(OAc)$$_2$$ (5 mol%), Xantphos (10 mol%)
  • Base : K$$3$$PO$$4$$ (2.0 eq)
  • Solvent : Toluene, 100°C, 18 hours.
Efficiency
  • Yield : 72–78%
  • Selectivity : >98% (no detectable diarylation).

Grignard Addition and Oxidation

Sequential Functionalization

  • Ethylation : Grignard addition to 4-(2-oxopiperidin-1-yl)benzaldehyde.
  • Oxidation : Subsequent oxidation to restore the aldehyde.
Steps
  • Grignard Reagent : Ethylmagnesium bromide (3.0 eq), THF, 0°C → rt.
  • Oxidizing Agent : MnO$$2$$, CH$$2$$Cl$$_2$$, 12 hours.
Yield and Considerations
  • Yield : 60–65%
  • Drawback : Over-oxidation risks necessitate precise stoichiometry.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Ullmann Coupling 68–75 >95 High Moderate
NAS 55–62 90–93 Moderate Low
Reductive Amination 50–58 85–88 Low High
Buchwald-Hartwig 72–78 >97 High High
Grignard/Oxidation 60–65 88–90 Moderate Moderate

Key Insights :

  • Buchwald-Hartwig offers the best balance of yield and purity but requires expensive catalysts.
  • Ullmann Coupling is preferred for large-scale synthesis due to reagent availability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde involves its interaction with specific molecular targets. The piperidinone ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. These interactions can affect various biological pathways, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Key Observations:

  • The 2-oxopiperidinyl group enhances solubility in polar solvents compared to unsubstituted benzaldehyde, as seen in analogous piperidine derivatives .
  • Unlike ester- or amine-functionalized piperidine derivatives, the aldehyde group in the target compound offers a reactive site for further derivatization (e.g., condensation reactions) .

Chromatographic Behavior

Evidence from benzaldehyde and methylbenzoate studies (retention on ODS and Deltabond-CSC columns) suggests that polar functional groups significantly influence chromatographic retention. The oxopiperidinyl group in this compound is expected to increase retention time compared to benzaldehyde due to hydrogen-bonding interactions with residual silanols on column surfaces .

Biological Activity

Chemical Structure and Properties
2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde is an organic compound characterized by a benzaldehyde functional group attached to a piperidinone moiety. Its structure includes a 2-ethyl substituent on the benzene ring and a ketone group on the piperidine ring. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activity, particularly in antimicrobial and anticancer domains.

Biological Activity

Mechanism of Action
Research indicates that this compound exhibits significant biological activity, primarily through its interactions with specific molecular targets. The piperidinone ring may modulate enzyme and receptor activities, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, influencing various biological pathways.

Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to interact with bacterial enzymes suggests potential therapeutic applications in treating infections caused by resistant strains.

Anticancer Properties
The compound's unique structure allows it to engage effectively with binding sites on proteins involved in tumor progression. Studies indicate that it may inhibit key pathways associated with cancer cell growth and survival, highlighting its potential as an anticancer agent.

Research Findings

Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
    • The mechanism involves disrupting bacterial cell wall synthesis, similar to established antibiotics like penicillin.
  • Anticancer Evaluations :
    • In vitro assays showed that the compound could induce apoptosis in cancer cell lines, suggesting its role as an apoptosis-inducing agent.
    • Further research is needed to elucidate the specific pathways influenced by this compound.
  • Pharmacological Characterization :
    • Pharmacokinetic studies indicated favorable absorption characteristics, making it a viable candidate for drug development.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeatureUnique Aspect
Ethyl 4-(2-Oxopiperidin-1-YL)benzoateContains an ester group instead of an aldehydeDifferent reactivity due to ester functionality
4-[(2-Oxopiperidin-1-YL)methyl]benzoic acidContains a carboxylic acid groupAcidic properties alter its interaction profile
Ethyl (1-Benzyl-2-Oxopiperidin-4-YL)acetateFeatures a benzyl group and an acetate esterBenzyl substitution affects pharmacological activity

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